molecular formula C13H12ClNO3S B6382139 2-Chloro-4-(3-methylsulfonylaminophenyl)phenol CAS No. 1261899-79-9

2-Chloro-4-(3-methylsulfonylaminophenyl)phenol

Cat. No.: B6382139
CAS No.: 1261899-79-9
M. Wt: 297.76 g/mol
InChI Key: YBEVFBCOHXTCSB-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-methylsulfonylaminophenyl)phenol: is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of a chloro group, a methylsulfonylamino group, and a phenol group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Properties

IUPAC Name

N-[3-(3-chloro-4-hydroxyphenyl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3S/c1-19(17,18)15-11-4-2-3-9(7-11)10-5-6-13(16)12(14)8-10/h2-8,15-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEVFBCOHXTCSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30686179
Record name N-(3'-Chloro-4'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261899-79-9
Record name N-(3'-Chloro-4'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-methylsulfonylaminophenyl)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction. In this process, a suitable precursor, such as 2-chlorophenol, undergoes a reaction with 3-methylsulfonylaminobenzene under specific conditions to form the desired product. The reaction typically requires a base, such as sodium hydroxide, and is carried out in an organic solvent like dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods

Industrial production of 2-Chloro-4-(3-methylsulfonylaminophenyl)phenol often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-methylsulfonylaminophenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The chloro group can be reduced to form the corresponding hydroxy derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like ammonia or thiols are used under basic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenol derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-Chloro-4-(3-methylsulfonylaminophenyl)phenol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-methylsulfonylaminophenyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the chloro and methylsulfonylamino groups can participate in various chemical interactions. These interactions can lead to changes in the structure and function of target molecules, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: Similar structure but lacks the methylsulfonylamino group.

    2-Chloro-4-(trifluoromethyl)phenol: Similar structure but has a trifluoromethyl group instead of a methylsulfonylamino group.

Uniqueness

2-Chloro-4-(3-methylsulfonylaminophenyl)phenol is unique due to the presence of the methylsulfonylamino group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and useful in specialized applications.

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